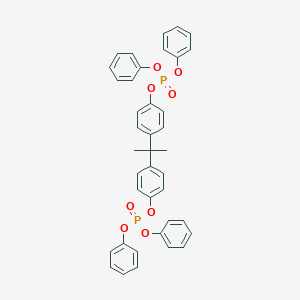

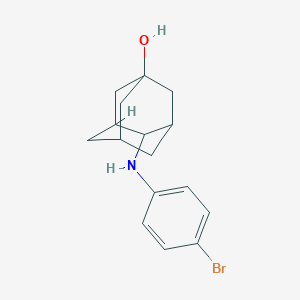

![molecular formula C12H15ClO2 B129054 Ethyl 2-[4-(chloromethyl)phenyl]propanoate CAS No. 43153-03-3](/img/structure/B129054.png)

Ethyl 2-[4-(chloromethyl)phenyl]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

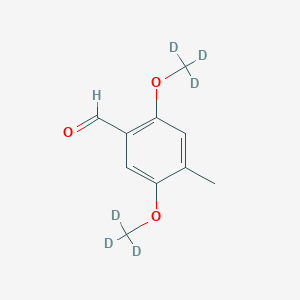

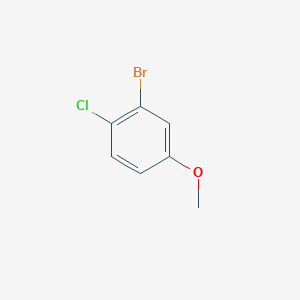

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a chemical compound with the molecular formula C12H15ClO2 . It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .

Molecular Structure Analysis

The molecular structure of Ethyl 2-[4-(chloromethyl)phenyl]propanoate consists of a propanoate (propionic acid) backbone with an ethyl group attached to the carbonyl carbon and a 4-(chloromethyl)phenyl group attached to the alpha carbon .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Ethyl 2-[4-(chloromethyl)phenyl]propanoate: is a valuable precursor in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound’s ability to act as an electrophile allows it to couple with organoboron reagents under palladium catalysis, creating biaryl structures essential for medicinal chemistry.

Synthesis of Boronic Esters

The compound can be utilized in the synthesis of secondary and tertiary boronic esters . These esters are crucial intermediates in organic synthesis, particularly in stereospecific transformations. They are used to create highly enantioenriched molecules, which are important for the development of drugs with specific chiral centers.

Drug Design and Delivery

Phenylboronic esters, derived from compounds like Ethyl 2-[4-(chloromethyl)phenyl]propanoate , are considered in the design of new drugs and drug delivery systems . Their unique properties make them suitable as boron carriers for neutron capture therapy, a targeted cancer treatment method.

Aroma Chemicals and Flavoring Agents

The compound’s derivatives are used as aroma chemicals and flavoring agents . They contribute to the characteristic fragrances and flavors of various food products, including meats, vegetables, and beverages like coffee and cocoa.

Analytical Standards and Reference Materials

This compound is also employed as an analytical standard and reference material in chemical analysis . It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in research and quality control processes.

properties

IUPAC Name |

ethyl 2-[4-(chloromethyl)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRSKOFNPMYRSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451320 |

Source

|

| Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |

CAS RN |

43153-03-3 |

Source

|

| Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

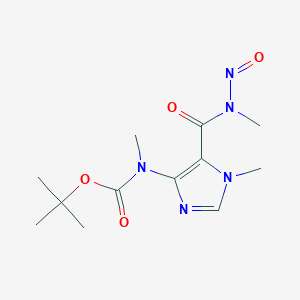

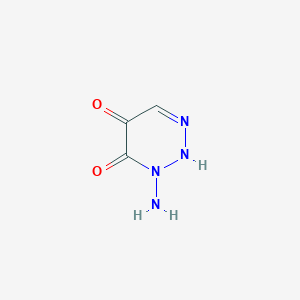

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)